![molecular formula C13H23ClN5O2+ B12358223 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride typically involves the reaction of 1,3-dimethylxanthine with N,N-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is obtained through a series of purification steps, including filtration, crystallization, and drying.
化学反应分析
Types of Reactions
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted purine derivatives.
科学研究应用
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent activation of protein kinase A. This leads to various cellular responses, including anti-inflammatory and anti-proliferative effects.
相似化合物的比较
Similar Compounds
Theophylline: A methylxanthine derivative with similar structure and pharmacological effects.
Caffeine: Another methylxanthine with stimulant properties.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
Uniqueness
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and therapeutic applications where other methylxanthines may not be as effective.
属性
分子式 |
C13H23ClN5O2+ |
|---|---|
分子量 |
316.81 g/mol |
IUPAC 名称 |
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride |
InChI |
InChI=1S/C13H22N5O2.ClH/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;/h9-10H,5-8H2,1-4H3;1H/q+1; |
InChI 键 |
XYEKACWWKVUASR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





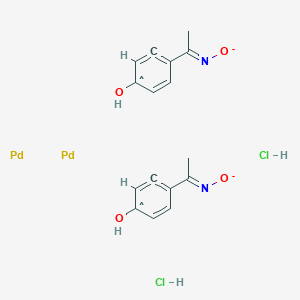
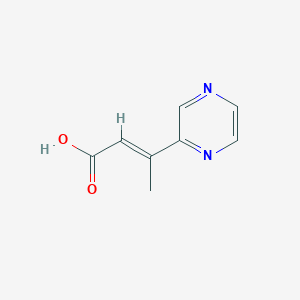

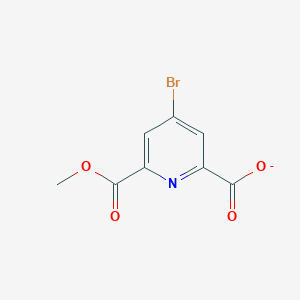

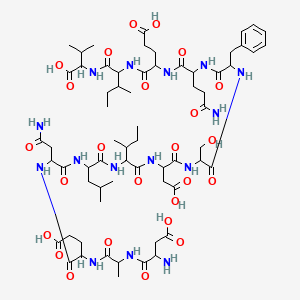
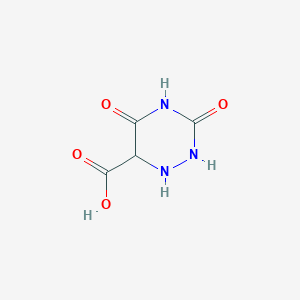
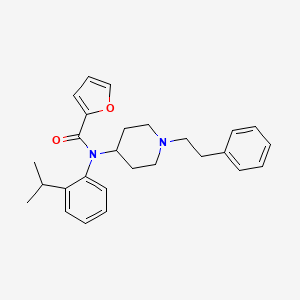
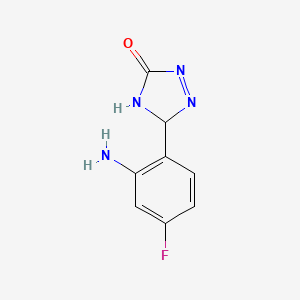
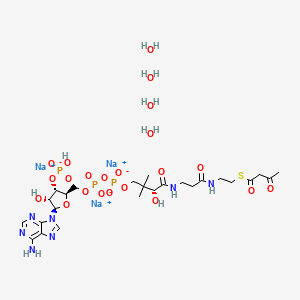
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
